molecular formula C15H15BrN2O4S B3862708 ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate

ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B3862708
M. Wt: 399.3 g/mol
InChI Key: MEFLRTKTXNHKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as Ebselen and has been found to have antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is believed to act as a mimic of glutathione peroxidase, an enzyme that plays a crucial role in protecting cells from oxidative damage. By mimicking the action of this enzyme, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate can scavenge free radicals and reduce oxidative stress, which in turn can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are markers of inflammation. Moreover, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments include its high purity, stability, and reproducibility. This compound can be synthesized in large quantities and has been extensively characterized, which makes it an ideal candidate for scientific research applications. However, there are also some limitations to using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are many future directions for research on Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to explore its potential applications in other fields such as cancer research and cardiovascular disease. Moreover, future research could focus on developing new formulations of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate that have improved solubility and bioavailability, which could enhance its therapeutic potential. Overall, the potential applications of Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate are vast, and further research is needed to fully understand its properties and potential uses.
In conclusion, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Its synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research applications. While there are some limitations to using Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate in lab experiments, its potential applications are vast, and further research is needed to fully understand its properties and potential uses.

Scientific Research Applications

Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been extensively studied in scientific research for its potential applications in various fields. This compound has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, Ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate has been found to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-2-22-15(19)17-12-7-9-14(10-8-12)23(20,21)18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFLRTKTXNHKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5538756

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
ethyl (4-{[(4-bromophenyl)amino]sulfonyl}phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.